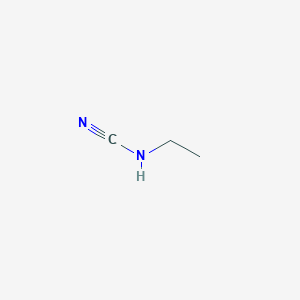
N-ethylcyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethylcyanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is an organic compound with the chemical formula C3H6N2, and it is commonly used as a starting material for the synthesis of other compounds.
Applications De Recherche Scientifique
1-Methylcyclopropene (1-MCP) Research Applications :
- 1-MCP, a compound structurally related to N-ethylcyanamide, is extensively researched for its role as a plant growth regulator and its ability to inhibit ethylene action in plants. This compound is effective in a range of fruits, vegetables, and floriculture crops, with its effectiveness influenced by factors such as concentration, temperature, cultivar, and developmental stage. Its varied effects include changes in respiration, ethylene production, color, and disease resistance in plants (Blankenship & Dole, 2003).
- Further studies on 1-MCP highlight its impact on fruits and vegetables, both as a research tool to understand ethylene's role in ripening and senescence, and as a commercial technology to enhance product quality. The commercialization of 1-MCP has been particularly significant in the apple industry (Watkins, 2006).
Chemistry Education Applications :
- In the context of chemistry education, research studies play a critical role. For example, the use of "Ethyl bromide" as a teaching case encourages students to engage in pre-class research, class discussions, and group analysis. This approach highlights the importance of research studies in enhancing the understanding of chemical compounds (Li-rong, 2010).
Inhibition of Steel Corrosion :
- The compound 1-ethyl-3-methylimidazolium dicyanamide (EMID), which contains a cyanamide group similar to this compound, was studied for its efficiency in inhibiting mild steel corrosion. This research indicates the potential of related cyanamide compounds in corrosion protection (Tüken et al., 2012).
Aldehyde Dehydrogenase Inhibition :
- Studies on N1-alkyl-substituted derivatives of chlorpropamide, including the N1-ethyl derivative, have shown their ability to inhibit aldehyde dehydrogenase (AlDH). This research suggests the potential biomedical applications of N-ethyl substituted compounds (Nagasawa et al., 1989).
Dielectric Response Study in Ionic Liquids :
- The study of N-methyl-N-ethylpyrrolidinium dicyanamide, another compound with a structural similarity to this compound, provided insights into its dielectric response. This research contributes to understanding the behavior of such compounds in ionic liquids and their applications in various fields (Schroedle et al., 2007).
Interactions with Plant Ethylene Receptors :
- Compounds like 1-Methylcyclopropene (1-MCP) that interact with ethylene receptors in plants are used to protect plants from ethylene and extend the life of plant materials. This research area explores compounds that can induce or prevent ethylene responses, demonstrating the significance of ethylene in plant biology (Sisler & Serek, 2003).
Propriétés
IUPAC Name |
ethylcyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2/c1-2-5-3-4/h5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGZZTFIGKYTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
70.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-hydroxypropyl)-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2784188.png)

![2-{8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetamide](/img/structure/B2784190.png)

![(3Z)-6-Bromo-3-[6-bromo-1-(2-ethylhexyl)-2-oxoindol-3-ylidene]-1-(2-ethylhexyl)indol-2-one](/img/structure/B2784194.png)
![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B2784195.png)



![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(pentyloxy)benzamide](/img/structure/B2784202.png)


